

(1R,3S)-3-Aminocyclohexanol: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: 3-Aminocyclohexanol

Cat. No.: B3135877

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An in-depth examination of the physicochemical properties, synthesis, spectral characteristics, and pharmaceutical applications of the chiral building block, (1R,3S)-**3-Aminocyclohexanol**.

(1R,3S)-**3-Aminocyclohexanol** is a chiral bifunctional molecule that has garnered significant interest in the fields of medicinal chemistry and drug development. Its rigid cyclohexyl backbone, coupled with the specific stereochemical orientation of its amino and hydroxyl functional groups, makes it a valuable synthon for the creation of complex molecular architectures with specific biological activities. This technical guide provides a detailed overview of its core properties, synthesis, and applications for researchers, scientists, and drug development professionals.

Core Physicochemical Properties

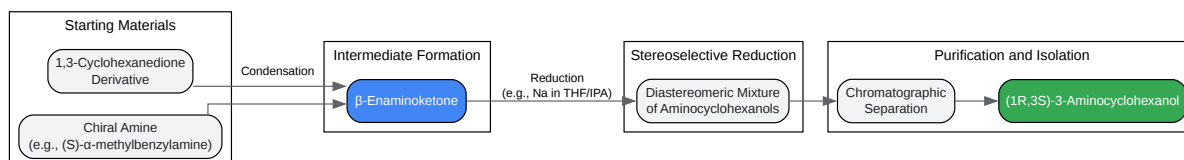
The fundamental physicochemical properties of (1R,3S)-**3-Aminocyclohexanol** are summarized below. While experimental data for this specific stereoisomer is limited in publicly available literature, computed values provide a reliable estimation.

Property	Value	Source
Molecular Formula	C ₆ H ₁₃ NO	--INVALID-LINK--[1]
Molecular Weight	115.17 g/mol	--INVALID-LINK--[1]
CAS Number	1110772-22-9	--INVALID-LINK--[1]
Boiling Point (Predicted)	201.1 ± 33.0 °C	N/A
Density (Predicted)	1.037 ± 0.06 g/cm ³	N/A
pKa (Predicted)	15.09 ± 0.40	N/A
XLogP3	-0.1	--INVALID-LINK--[1]
Topological Polar Surface Area	46.3 Å ²	--INVALID-LINK--[1]
Rotatable Bond Count	0	--INVALID-LINK--[1]
Hydrogen Bond Donor Count	2	[PubChem CID: 9, 10]
Hydrogen Bond Acceptor Count	2	[PubChem CID: 9, 10]
Solubility	Slightly soluble in water and methanol.	N/A

Synthesis and Experimental Protocols

The stereospecific synthesis of (1R,3S)-**3-Aminocyclohexanol** is crucial for its application in pharmaceuticals. Several synthetic strategies have been developed, with a common approach involving the stereoselective reduction of a corresponding β-enaminoketone.

General Synthesis Workflow



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A generalized workflow for the synthesis of (1R,3S)-**3-Aminocyclohexanol**.

Experimental Protocol: Reduction of β -Enaminoketones

A widely employed method for the synthesis of **3-aminocyclohexanol** derivatives involves the reduction of β -enaminoketones. This protocol provides a general procedure.^[2]

Step 1: Formation of the β -Enaminoketone

- A solution of a 1,3-cyclohexanedione derivative and a chiral amine (e.g., (S)- α -methylbenzylamine) in a suitable solvent like toluene is refluxed.
- Water formed during the reaction is removed azeotropically using a Dean-Stark trap.
- The solvent is removed under reduced pressure, and the resulting crude product is purified, typically by recrystallization, to yield the β -enaminoketone.

Step 2: Reduction to the Aminocyclohexanol

- The synthesized β -enaminoketone is dissolved in a mixture of an appropriate alcohol (e.g., isopropyl alcohol) and a solvent like tetrahydrofuran (THF).
- A reducing agent, such as sodium metal, is added portion-wise to the solution at room temperature.
- The reaction is stirred until completion, which can be monitored by thin-layer chromatography (TLC).

- Upon completion, the reaction is quenched, and the product is extracted.
- The resulting diastereomeric mixture of aminocyclohexanols can then be separated using column chromatography to isolate the desired (1R,3S) stereoisomer.

Spectroscopic Data

Detailed spectroscopic analysis is essential for the structural confirmation of (1R,3S)-**3-Aminocyclohexanol**. While publicly accessible raw spectra are limited, typical spectral features can be predicted based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nucleus	Chemical Shift (ppm)	Multiplicity	Assignment
¹ H NMR	~3.5	m	H-1 (proton on carbon bearing OH)
	~2.8	m	H-3 (proton on carbon bearing NH ₂)
	1.2 - 2.0	m	Cyclohexyl ring protons
	Variable	br s	OH, NH ₂
¹³ C NMR	~70	-	C-1 (carbon bearing OH)
	~50	-	C-3 (carbon bearing NH ₂)
	20 - 40	-	Other cyclohexyl ring carbons

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Vibration	Functional Group
3400-3200	O-H stretch, N-H stretch	Alcohol, Amine
2950-2850	C-H stretch	Alkane
1650-1580	N-H bend	Amine
1300-1000	C-O stretch, C-N stretch	Alcohol, Amine

Mass Spectrometry (MS)

The mass spectrum of (1R,3S)-**3-Aminocyclohexanol** is expected to show a molecular ion peak ([M]⁺) at m/z 115. Common fragmentation patterns for cyclic amines and alcohols would include the loss of water (H₂O), ammonia (NH₃), and cleavage of the cyclohexane ring.

Applications in Drug Development

The chiral scaffold of (1R,3S)-**3-Aminocyclohexanol** is a key component in a variety of biologically active molecules. Its defined stereochemistry is often crucial for selective binding to biological targets.^[3]

Role as a Chiral Building Block

The presence of both an amino and a hydroxyl group in a fixed spatial arrangement allows for the construction of complex molecules with multiple stereocenters. This is particularly important in the synthesis of active pharmaceutical ingredients (APIs) where a specific enantiomer is responsible for the desired therapeutic effect, while other isomers may be inactive or even cause adverse effects.

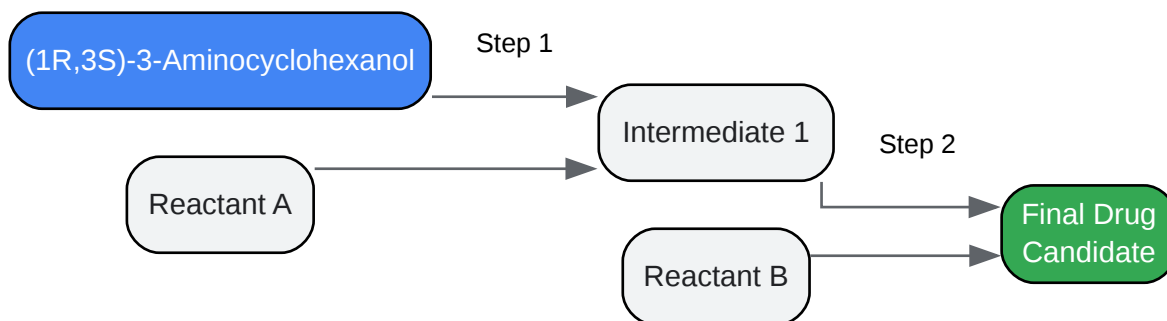
Therapeutic Areas of Interest

Derivatives of aminocyclohexanols have been investigated for a range of therapeutic applications, including:

- **Antiviral Agents:** As key intermediates in the synthesis of drugs targeting viral enzymes.
- **Neurodegenerative Diseases:** The aminocyclohexanol motif is found in compounds being explored for the treatment of conditions like Alzheimer's and Parkinson's disease.^[3]

- Analgesics and Anti-inflammatory Drugs: It serves as a scaffold for the development of novel pain and inflammation modulators.

Example Application: Synthesis of a Drug Candidate



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Illustrative pathway for the use of (1R,3S)-**3-Aminocyclohexanol** in drug synthesis.

While specific signaling pathways directly modulated by (1R,3S)-**3-Aminocyclohexanol** itself are not extensively documented, its incorporation into larger molecules dictates the interaction of the final compound with biological targets such as enzymes and receptors. For instance, its use as a reactant in the preparation of isoxazole carboxamide compounds suggests a role in developing potent and orally active TRPV1 (Transient Receptor Potential Vanilloid 1) antagonists, which are targets for pain relief.

Conclusion

(1R,3S)-**3-Aminocyclohexanol** stands out as a valuable and versatile chiral building block for the synthesis of complex and stereochemically defined molecules. Its unique structural features make it an important tool in the arsenal of medicinal chemists and drug development professionals. Further research into its direct biological activities and the development of more efficient and scalable enantioselective synthetic routes will undoubtedly expand its applications in the creation of novel therapeutics.

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References

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